molecular formula C35H40N6O9 B12534643 L-Threonine, glycyl-L-tyrosyl-L-tyrosyl-L-tryptophyl- CAS No. 866720-15-2

L-Threonine, glycyl-L-tyrosyl-L-tyrosyl-L-tryptophyl-

Cat. No.: B12534643
CAS No.: 866720-15-2
M. Wt: 688.7 g/mol
InChI Key: LRVGJMYFILOXMP-SKQSDODDSA-N
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Description

L-Threonine, glycyl-L-tyrosyl-L-tyrosyl-L-tryptophyl- is a complex peptide compound composed of the amino acids L-threonine, glycine, L-tyrosine, and L-tryptophan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonine, glycyl-L-tyrosyl-L-tyrosyl-L-tryptophyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are activated using reagents such as HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation.

Chemical Reactions Analysis

Types of Reactions

L-Threonine, glycyl-L-tyrosyl-L-tyrosyl-L-tryptophyl- can undergo various chemical reactions, including:

    Oxidation: The tyrosine residues can be oxidized to form dityrosine.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracetic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: N-hydroxysuccinimide (NHS) esters for amine group modifications.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine cross-links.

Scientific Research Applications

L-Threonine, glycyl-L-tyrosyl-L-tyrosyl-L-tryptophyl- has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Potential therapeutic applications in targeting specific receptors or enzymes.

    Industry: Utilized in the development of peptide-based materials and biocatalysts.

Mechanism of Action

The mechanism of action of L-Threonine, glycyl-L-tyrosyl-L-tyrosyl-L-tryptophyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    L-Threonine, L-tyrosyl-L-prolyl-L-tryptophyl-: Similar structure but with a proline residue instead of glycine.

    L-Threonine, L-tyrosyl-L-glutaminyl-L-tryptophyl-: Contains glutamine instead of glycine and an additional glutamine residue.

Uniqueness

L-Threonine, glycyl-L-tyrosyl-L-tyrosyl-L-tryptophyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its combination of hydrophilic and hydrophobic residues allows for versatile interactions with various molecular targets.

This detailed article provides a comprehensive overview of L-Threonine, glycyl-L-tyrosyl-L-tyrosyl-L-tryptophyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

866720-15-2

Molecular Formula

C35H40N6O9

Molecular Weight

688.7 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C35H40N6O9/c1-19(42)31(35(49)50)41-34(48)29(16-22-18-37-26-5-3-2-4-25(22)26)40-33(47)28(15-21-8-12-24(44)13-9-21)39-32(46)27(38-30(45)17-36)14-20-6-10-23(43)11-7-20/h2-13,18-19,27-29,31,37,42-44H,14-17,36H2,1H3,(H,38,45)(H,39,46)(H,40,47)(H,41,48)(H,49,50)/t19-,27+,28+,29+,31+/m1/s1

InChI Key

LRVGJMYFILOXMP-SKQSDODDSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)CN)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CN)O

Origin of Product

United States

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